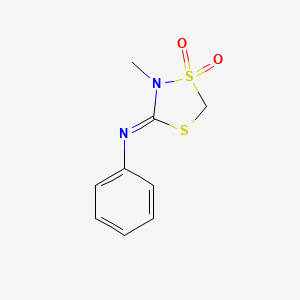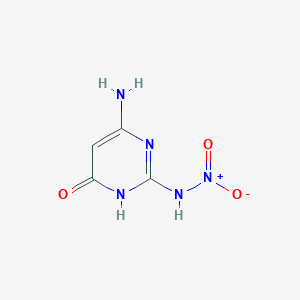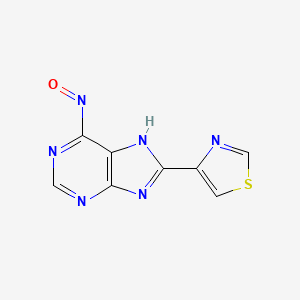
Decyl 2,3-bis(dodecyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 2,3-bis(dodecyloxy)propanoate is an ester compound characterized by its unique structure, which includes a decyl group and two dodecyloxy groups attached to a propanoate backbone. Esters like this one are known for their pleasant odors and are often used in various industrial applications, including as solvents, plasticizers, and in the formulation of fragrances and flavors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decyl 2,3-bis(dodecyloxy)propanoate can be synthesized through the esterification of decanol with 2,3-bis(dodecyloxy)propanoic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:
Decanol+2,3-bis(dodecyloxy)propanoic acidH2SO4Decyl 2,3-bis(dodecyloxy)propanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation and crystallization techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Decyl 2,3-bis(dodecyloxy)propanoate, like other esters, can undergo several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Methanol or ethanol with an acid or base catalyst.
Major Products
Hydrolysis: Decanol and 2,3-bis(dodecyloxy)propanoic acid.
Reduction: Decanol and 2,3-bis(dodecyloxy)propanol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
Decyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Decyl 2,3-bis(dodecyloxy)propanoate involves its interaction with cellular membranes, where it can alter membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity . The compound may also target specific molecular pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A common ester used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl benzoate: Used in the formulation of fragrances and as a solvent.
Uniqueness
Decyl 2,3-bis(dodecyloxy)propanoate is unique due to its long alkyl chains, which confer distinct physical and chemical properties, such as higher hydrophobicity and lower volatility compared to shorter-chain esters . These properties make it particularly suitable for applications requiring long-lasting effects and stability .
Propiedades
Número CAS |
64735-63-3 |
|---|---|
Fórmula molecular |
C37H74O4 |
Peso molecular |
583.0 g/mol |
Nombre IUPAC |
decyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C37H74O4/c1-4-7-10-13-16-19-21-23-26-29-32-39-35-36(37(38)41-34-31-28-24-18-15-12-9-6-3)40-33-30-27-25-22-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3 |
Clave InChI |
XCQGLCQOYGJRHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCC)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)




![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)

